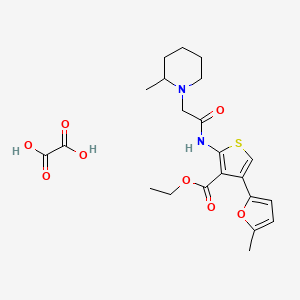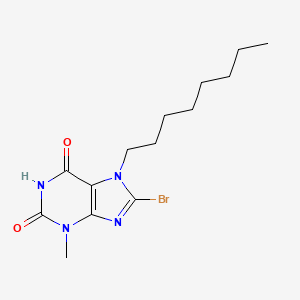
8-Bromo-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione is a synthetic compound belonging to the purine family It is characterized by the presence of a bromine atom at the 8th position, a methyl group at the 3rd position, and an octyl chain at the 7th position of the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione typically involves the following steps:
Alkylation: The methyl group at the 3rd position can be introduced using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.
Octylation: The octyl chain at the 7th position can be introduced through a nucleophilic substitution reaction using octyl bromide or octyl chloride in the presence of a base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The purine ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the octyl chain or the purine ring.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted purine derivatives.
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Hydrolysis: Cleavage products of the octyl chain or the purine ring.
Scientific Research Applications
8-Bromo-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of other purine derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating purine metabolism.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent or as a modulator of purine receptors.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 8-Bromo-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione involves its interaction with purine receptors and enzymes involved in purine metabolism. The bromine atom and the octyl chain may enhance its binding affinity and selectivity towards specific molecular targets. The compound may modulate the activity of enzymes such as xanthine oxidase or adenosine deaminase, leading to alterations in purine levels and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-3-methyl-xanthine: Similar structure but lacks the octyl chain.
8-Bromo-7-(2-butynyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure but has a butynyl group instead of an octyl chain.
8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure but has an additional methyl group at the 7th position.
Uniqueness
8-Bromo-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione is unique due to the presence of the octyl chain, which may confer distinct physicochemical properties and biological activities compared to other similar compounds. The octyl chain may enhance its lipophilicity, membrane permeability, and binding affinity towards specific molecular targets.
Properties
IUPAC Name |
8-bromo-3-methyl-7-octylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN4O2/c1-3-4-5-6-7-8-9-19-10-11(16-13(19)15)18(2)14(21)17-12(10)20/h3-9H2,1-2H3,(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJDLJLRNKFWOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1Br)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-({4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2439230.png)
![4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2439231.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2439233.png)
![N-butyl-3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2439235.png)
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2439237.png)
![3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2439240.png)
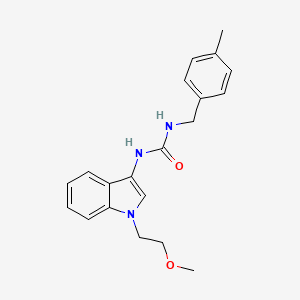
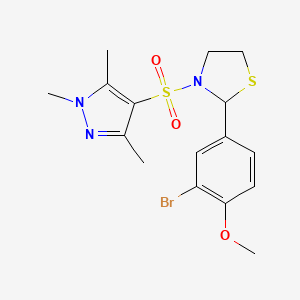
![4-butoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B2439244.png)

![N-[(2Z)-3-(2-ethoxyethyl)-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2439248.png)
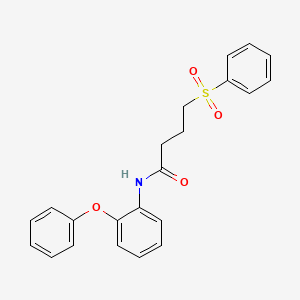
![N-(2,3-dimethylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2439251.png)
